molecular formula C18H13BrO5 B2640288 (Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-58-2

(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2640288
CAS No.: 620547-58-2
M. Wt: 389.201
InChI Key: GATDZGWECPUAJN-PXNMLYILSA-N
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Description

The compound “(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. It has a molecular formula of C25H19BrO5 and an average mass of 479.319 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the reaction of enolate carbanion, generated from 2-(4-bromobenzylidene)-p-menthan-3-one, with ethyl bromoacetate which proceeds selectively as the O-alkylation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT). DFT allows for the optimization of the geometry of the molecule, revealing its three-dimensional arrangement of atoms and providing insights into its structural stability, electronic properties, and potential reactivity .

Scientific Research Applications

  • Synthesis and Characterization of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives involving compounds similar to (Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, Mérour and Cossais (1991) studied the reactions of 3-oxo-2,3-dihydrobenzofuran, which is structurally similar, with various compounds to create pyran derivatives (Mérour & Cossais, 1991).

  • Potential in Drug Design : The design and synthesis of compounds structurally related to this molecule have been explored for their potential in drug development. For example, Sher Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, evaluated as aldehyde reductase inhibitors, showing potential for treating diabetic complications (Sher Ali et al., 2012).

  • Fungicidal Activity Studies : Compounds with structural similarities have been synthesized and evaluated for their fungicidal activity. Liu et al. (2014) synthesized novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate derivatives and evaluated their activity against Rhizoctonia solani (Liu et al., 2014).

  • Applications in Photodynamic Therapy : Research on compounds similar to this compound has been conducted in the context of photodynamic therapy. Pişkin et al. (2020) explored the use of zinc phthalocyanine derivatives, which show promising properties as photosensitizers for cancer treatment (Pişkin et al., 2020).

  • Antimicrobial and Antioxidant Properties : Similar compounds have been synthesized and tested for their antimicrobial and antioxidant properties. Sonia et al. (2013) investigated benzoxazinyl pyrazolone arylidenes, showcasing potent antimicrobial and antioxidant activities (Sonia et al., 2013).

  • Anticancer Activity Research : Research has also focused on the anticancer potential of related compounds. Hassan et al. (2020) synthesized derivatives featuring thiazolidine and evaluated their anticancer activity against various cancer cell lines (Hassan et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, and study of its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be assessed more comprehensively .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-22-17(20)10-23-13-6-7-14-15(9-13)24-16(18(14)21)8-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATDZGWECPUAJN-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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